FFA2-Agonist-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FFA2-Agonist-1 is a selective orthosteric agonist of human FFA2.

Wissenschaftliche Forschungsanwendungen

Discovery and Pharmacokinetic Properties

The development of FFA2 agonists has been driven by the receptor's involvement in metabolism, appetite regulation, fat accumulation, and inflammatory responses. The discovery of potent FFA2 agonists, such as compound 31 (TUG-1375), has highlighted their increased potency and favorable pharmacokinetic properties. These compounds have demonstrated significant effects in inducing human neutrophil mobilization and inhibiting lipolysis in murine adipocytes, suggesting a potential role in treating various inflammatory and metabolic diseases (Hansen et al., 2018).

Allosteric Modulation and Functional Characterization

FFA2 agonists have been identified as allosteric modulators, exhibiting the ability to activate both Gαq and Gαi pathways in vitro and inhibit lipolysis in adipocytes. This modulation suggests their potential in exploring the physiological functions of FFA2 and its involvement in diseases. For example, the series of small molecule phenylacetamides discovered act as novel and potent FFA2 agonists (Lee et al., 2008).

Ligand Interaction and Molecular Determinants

Research on FFA2 has emphasized understanding how ligand binding differs between agonists and antagonists. For instance, agonists and antagonists interact differently with key positively charged residues in FFA2's transmembrane domains, which is crucial for their binding and function (Sergeev et al., 2015).

Potential in Treating Type 2 Diabetes

The role of FFA2 agonists in treating type 2 diabetes has been explored, with some agonists demonstrating the ability to increase insulin sensitivity, induce weight loss, and reduce inflammation. These findings suggest their potential as therapeutic targets for diabetes treatment (Watterson et al., 2014).

In Vivo Characterization and Therapeutic Potential

In vivo studies have shown that FFA2 agonists can modulate gut transit, food intake, and glucose tolerance in animal models. For example, Compound 1 (Cpd 1), a potent FFA2 agonist, was shown to slow gut transit and reduce food intake in diet-induced obese mice, although its effect on glucose tolerance was complex (Forbes et al., 2015).

Identification of Selective Orthosteric Agonists

The discovery of selective orthosteric FFA2 agonists has been significant, with compounds identified that are potent and selective, and capable of differentiating FFA2 from related receptors. These agonists have been valuable in exploring the receptor's role in lipolysis inhibition and glucagon-like peptide-1 secretion (Hudson et al., 2013).

Eigenschaften

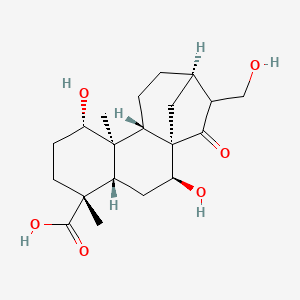

Molekularformel |

C23H20Cl2N2O3S |

|---|---|

Molekulargewicht |

475.38 |

IUPAC-Name |

3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid |

InChI |

InChI=1S/C23H20Cl2N2O3S/c24-16-6-9-19(25)18(12-16)20-13-31-23(26-20)27(17-7-8-17)22(30)15(11-21(28)29)10-14-4-2-1-3-5-14/h1-6,9,12-13,15,17H,7-8,10-11H2,(H,28,29) |

InChI-Schlüssel |

LCRQPJWEPVZEBE-UHFFFAOYSA-N |

SMILES |

O=C(O)CC(CC1=CC=CC=C1)C(N(C2CC2)C3=NC(C4=CC(Cl)=CC=C4Cl)=CS3)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FFA2-Agonist-1; FFA2 Agonist-1; FFA2-Agonist 1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.